Product packaging for (R)-1-(2,4-dimethylphenoxy)propan-2-amine(Cat. No.:CAS No. 181141-07-1)

(R)-1-(2,4-dimethylphenoxy)propan-2-amine

Cat. No.: B6595091
CAS No.: 181141-07-1
M. Wt: 179.26 g/mol
InChI Key: CEUODTQHTDWQSN-SNVBAGLBSA-N
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Description

(R)-1-(2,4-Dimethylphenoxy)propan-2-amine is a chiral chemical compound of significant interest in medicinal chemistry and pharmacological research. It is an analogue of the established antiarrhythmic drug Mexiletine, which is the 2,6-dimethylphenoxy variant . The specific spatial arrangement of the (R)-enantiomer is crucial, as enantiomers of pharmacologically active compounds often exhibit distinct interactions with biological targets, leading to differences in their potency, efficacy, and metabolic pathways . The primary research value of this compound lies in its potential as a sodium channel blocker. Similar to Mexiletine, it is hypothesized to inhibit the inward sodium current in excitable cells, which is essential for the initiation and conduction of impulses . This mechanism is fundamental to the study of cardiac electrophysiology and neuronal excitability. Researchers investigate such analogues to explore structure-activity relationships, aiming to develop new substances with optimized properties, such as enhanced selectivity, reduced side effects, or dual pharmacological functions, as seen in the development of other Mexiletine derivatives . Potential research applications for this compound are broad. In early-stage drug discovery, it serves as a key intermediate for the stereospecific synthesis of more complex molecules . It is also a valuable tool compound for in vitro bioactivity screening, particularly in assays designed to study voltage-gated ion channels. Furthermore, it can be used in metabolic and pharmacokinetic studies to understand the fate of chiral amines in biological systems . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B6595091 (R)-1-(2,4-dimethylphenoxy)propan-2-amine CAS No. 181141-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-(2,4-dimethylphenoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUODTQHTDWQSN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC[C@@H](C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253346
Record name 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)-
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Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181141-07-1
Record name 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181141-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 1 2,4 Dimethylphenoxy Propan 2 Amine

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

Research has demonstrated that lipases are highly effective catalysts for this transformation. The choice of enzyme, solvent system, and reaction time are critical variables that must be carefully tuned. A study involving the kinetic resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate (B1210297) (rac-5b) explored these parameters to achieve optimal results. mdpi.com The process involves the selective hydrolysis of the (R)-acetate to the (R)-alcohol, leaving the unreacted (S)-acetate.

The key to a successful kinetic resolution is achieving a conversion of approximately 50%, at which point the theoretical maximum yield of one enantiomer is reached with high enantiomeric purity. mdpi.com In the resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate, enzymes such as lipase (B570770) from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) have shown significant efficacy. mdpi.com The reaction conditions, including the presence of a co-solvent like acetonitrile (B52724) and a controlled temperature of 30 °C, were found to be crucial for achieving high enantioselectivity. mdpi.com

Detailed findings from the optimization studies are presented below, illustrating the impact of different lipases and reaction times on the conversion and enantiomeric excess of the products.

Interactive Table: Optimization of Lipase-Catalyzed Kinetic Resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate

Users can sort the data by clicking on the column headers to compare the effectiveness of different enzymes and conditions.

EnzymeCo-SolventReaction Time (h)Conversion (%)(R)-Alcohol ee (%)(S)-Acetate ee (%)
TLL on Immobead 150Acetonitrile24489892
P. fluorescens lipaseAcetonitrile48499895

Deracemization Strategies for (R)-1-(2,4-dimethylphenoxy)propan-2-amine

Deracemization refers to the conversion of a racemic mixture into a single, pure enantiomer, ideally with a theoretical maximum yield of 100%. This is a highly desirable but challenging transformation in asymmetric synthesis.

One of the most widely applied deracemization strategies is enzymatic kinetic resolution (KR) , as detailed in the previous section. In the context of producing this compound, the lipase-catalyzed hydrolysis of the racemic acetate precursor is a prime example. mdpi.com This method effectively separates the two enantiomers by selectively reacting one, the (R)-form, into the corresponding alcohol [(R)-1-(2,4-dimethylphenoxy)propan-2-ol]. mdpi.com This (R)-alcohol can then be isolated and converted to the target (R)-amine. While KR is highly effective at producing enantiomerically pure material, its maximum yield for the desired enantiomer is inherently limited to 50% from the racemic starting material.

More advanced deracemization methods aim to overcome this 50% yield limitation. A prominent example is dynamic kinetic resolution (DKR) . In a DKR process, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire starting material is available for conversion into the desired single enantiomeric product. For amines, DKR can be achieved using a combination of a lipase for the resolution step and a metal catalyst (e.g., palladium) to racemize the unreacted amine. nih.gov

Another powerful biocatalytic approach involves a two-enzyme cascade. This strategy has been effectively used for the synthesis of related compounds like mexiletine. researchgate.net The process typically involves:

Enantioselective deamination: An amine oxidase selectively removes the amino group from one enantiomer (e.g., the S-enantiomer) of the racemic amine, converting it into the corresponding ketone (1-(2,4-dimethylphenoxy)propan-2-one).

Asymmetric amination: An enantiocomplementary transaminase (ω-TA) then converts the ketone, along with the remaining (R)-amine from the first step, into the pure (R)-enantiomer of the amine. researchgate.net

This dual-enzyme system effectively transforms the unwanted enantiomer into the desired one via a ketone intermediate, allowing for a theoretical yield approaching 100% of the target (R)-amine. researchgate.net The immobilization of these enzymes can further enhance their stability and reusability, making the process more efficient and economically viable for large-scale synthesis. researchgate.net

Chemical Reactivity and Transformation Mechanisms of R 1 2,4 Dimethylphenoxy Propan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) in (R)-1-(2,4-dimethylphenoxy)propan-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This characteristic allows it to readily react with a variety of electrophilic species.

The amine functionality undergoes facile acylation and sulfonylation when treated with appropriate reagents, such as acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions proceed via a nucleophilic addition-elimination mechanism. organicchemistrytutor.comorganic-chemistry.org The nitrogen atom attacks the electrophilic carbon of the carbonyl or sulfonyl group, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a chloride ion) and deprotonation of the nitrogen results in the formation of a stable amide or sulfonamide, respectively. rsc.orgmasterorganicchemistry.com

The reaction with acyl chlorides is typically vigorous and is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. masterorganicchemistry.com The stereocenter at the C2 position of the propane (B168953) chain is not involved in this reaction, and thus the (R)-configuration is retained in the final product.

Table 1: Representative Acylation and Sulfonylation Reactions This table illustrates the expected products from the reaction of this compound with various acylating and sulfonylating agents, based on general chemical principles.

Reagent NameReagent FormulaProduct ClassExpected Product Name
Acetyl ChlorideCH₃COClN-Substituted Amide(R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)acetamide
Benzoyl ChlorideC₆H₅COClN-Substituted Amide(R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)benzamide
Acetic Anhydride(CH₃CO)₂ON-Substituted Amide(R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)acetamide
p-Toluenesulfonyl Chloride (Tosyl Chloride)CH₃C₆H₄SO₂ClSulfonamide(R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)-4-methylbenzenesulfonamide
Methanesulfonyl Chloride (Mesyl Chloride)CH₃SO₂ClSulfonamide(R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)methanesulfonamide

While direct alkylation of the amine with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen.

A more controlled and widely utilized method for N-alkylation is reductive amination. chemistrysteps.com This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone under mildly acidic conditions (pH ~5) to form an imine or iminium ion intermediate. organicchemistrytutor.comlibretexts.org This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary amine. organicchemistrytutor.comchemistrysteps.com These reducing agents are particularly effective because they readily reduce the protonated imine but are slow to react with the initial carbonyl compound. organicchemistrytutor.com This pathway provides a high-yield, versatile route to a wide range of N-substituted derivatives. organic-chemistry.org

Table 2: Reductive Amination Pathways This table outlines the expected N-alkylated products from the reductive amination of this compound with various carbonyl compounds.

Carbonyl CompoundReducing AgentProduct ClassExpected Product Name
FormaldehydeNaBH₃CNSecondary Amine(R)-N-methyl-1-(2,4-dimethylphenoxy)propan-2-amine
AcetaldehydeNaBH(OAc)₃Secondary Amine(R)-N-ethyl-1-(2,4-dimethylphenoxy)propan-2-amine
AcetoneNaBH₃CNSecondary Amine(R)-N-isopropyl-1-(2,4-dimethylphenoxy)propan-2-amine
CyclohexanoneNaBH(OAc)₃Secondary Amine(R)-N-cyclohexyl-1-(2,4-dimethylphenoxy)propan-2-amine
BenzaldehydeNaBH₃CNSecondary Amine(R)-N-benzyl-1-(2,4-dimethylphenoxy)propan-2-amine

Electrophilic Aromatic Substitution Studies on the Dimethylphenyl Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of three electron-donating groups: the C1-alkoxy group (-OR) and the two methyl groups (-CH₃) at positions C2 and C4. All three are ortho-, para-directing activators.

The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the existing substituents guide the incoming electrophile:

C1-Alkoxy group: Directs ortho (C6) and para (C4, already substituted).

C2-Methyl group: Directs ortho (C3) and para (C5).

C4-Methyl group: Directs ortho (C3, C5).

Considering both electronic and steric factors, the C5 position is a likely site for substitution. It is activated by being para to the C2-methyl group and ortho to the C4-methyl group, while being sterically less hindered than the C3 position (flanked by two substituents) and the C6 position (ortho to the bulky alkoxy group). However, the precise product distribution can depend on the specific electrophile and reaction conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table summarizes the expected monosubstituted products from common EAS reactions on the dimethylphenyl ring, with the position of substitution predicted based on directing group effects.

Reaction TypeReagentsElectrophileExpected Product
NitrationHNO₃, H₂SO₄NO₂⁺(R)-1-(2,4-dimethyl-5-nitrophenoxy)propan-2-amine
BrominationBr₂, FeBr₃Br⁺(R)-1-(5-bromo-2,4-dimethylphenoxy)propan-2-amine
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺(R)-1-(5-acetyl-2,4-dimethylphenoxy)propan-2-amine
Friedel-Crafts AlkylationCH₃Cl, AlCl₃CH₃⁺(R)-1-(2,4,5-trimethylphenoxy)propan-2-amine
SulfonationFuming H₂SO₄SO₃(R)-5-((2-aminopropyl)oxy)-2,4-dimethylbenzenesulfonic acid

Applications of R 1 2,4 Dimethylphenoxy Propan 2 Amine in Asymmetric Catalysis and Synthesis

Potential Role as a Chiral Ligand in Transition Metal Catalysis

Chiral ligands are organic molecules that can coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a chemical reaction. osi.lv The effectiveness of a chiral ligand is often determined by its steric and electronic properties, which can be fine-tuned to achieve high levels of stereocontrol. nih.gov

The primary amine group of (R)-1-(2,4-dimethylphenoxy)propan-2-amine could serve as a coordination site to a transition metal. To create a more effective bidentate or polydentate ligand, which often leads to more stable and selective catalysts, the amine could be derivatized. nih.gov For instance, reaction with appropriate reagents could introduce other coordinating groups such as phosphines, additional amines, or oxygen-containing functionalities. nih.gov The 2,4-dimethylphenoxy group would provide a bulky steric environment that could influence the spatial arrangement of substrates around the metal center, a key factor in achieving high enantioselectivity.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones, imines, and olefins. nih.gov Chiral ligands derived from amines have been successfully employed in transition metal-catalyzed (e.g., ruthenium, rhodium, iridium) hydrogenation reactions. nih.gov A hypothetical catalyst formed from a derivative of this compound and a suitable metal precursor could potentially catalyze the asymmetric hydrogenation of various substrates. The enantioselectivity of such a reaction would be highly dependent on the precise structure of the ligand and the reaction conditions. nih.gov

Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, are fundamental for the formation of chiral biaryls and other important structural motifs. beilstein-journals.orgrsc.org Chiral ligands play a critical role in controlling the enantioselectivity of these transformations. deepdyve.com A ligand derived from this compound could, in principle, be used in palladium- or nickel-catalyzed asymmetric cross-coupling reactions. deepdyve.com The steric hindrance provided by the dimethylphenoxy group could be instrumental in differentiating between the two enantiotopic faces of the substrate.

The formation of new carbon-carbon and carbon-heteroatom bonds with high enantioselectivity is a cornerstone of modern organic synthesis. nih.gov Chiral ligands are essential for a wide array of these reactions, including aldol (B89426) reactions, Michael additions, and allylic alkylations. nih.govbeilstein-journals.org A catalyst incorporating a ligand based on this compound might be explored in these contexts. For example, in a copper-catalyzed asymmetric conjugate addition, the chiral ligand would create a chiral environment around the copper center, thereby directing the nucleophilic attack to one side of the electrophile. nih.gov

Theoretical Utilization as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

This compound could be converted into a chiral auxiliary by, for example, forming an amide with a carboxylic acid. The resulting chiral amide could then undergo diastereoselective reactions. For instance, the enolate of this amide could be alkylated, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate. osi.lv The steric bulk of the 2,4-dimethylphenoxy group would likely play a significant role in determining the degree of diastereoselectivity. nih.gov After the alkylation, the auxiliary could be cleaved to reveal the chiral carboxylic acid derivative.

Due to the absence of specific research data, no data tables can be generated for the applications of this compound.

Cleavage Strategies for Auxiliary Removal

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule to a non-chiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter in a predictable manner. A critical step in this methodology is the subsequent removal, or cleavage, of the auxiliary to yield the desired enantiomerically enriched product.

Commonly employed chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, have well-documented cleavage protocols. These methods often involve hydrolysis under acidic or basic conditions, or ozonolysis, to liberate the product and ideally allow for the recovery and reuse of the auxiliary.

Despite extensive searches of scientific databases, no specific research articles or detailed experimental data could be found that describe the use of this compound as a chiral auxiliary. Consequently, there is no published information regarding specific cleavage strategies for the removal of a 1-(2,4-dimethylphenoxy)propan-2-yl group when utilized in this capacity. The absence of such literature suggests that this particular compound may not be a commonly used chiral auxiliary, or its applications in this context have not been publicly reported.

Development as a Chiral Organocatalyst Precursor

Chiral organocatalysts are small organic molecules that can catalyze chemical reactions enantioselectively. The development of new and efficient organocatalysts is a vibrant area of chemical research. Chiral amines and their derivatives are a prominent class of organocatalysts and are also frequently used as precursors for the synthesis of more complex catalytic structures. For instance, chiral amines can be incorporated into thioureas, squaramides, or phosphoramides to create powerful bifunctional catalysts.

A thorough review of the available scientific literature did not yield any specific studies detailing the use of this compound as a direct precursor for the development of a chiral organocatalyst. While chiral amines, in general, are foundational to the design of many organocatalysts, the specific application of this particular amine in the synthesis of new catalytic entities has not been documented in published research. Therefore, no detailed research findings or data tables on its role as a chiral organocatalyst precursor can be presented.

Computational and Theoretical Investigations of R 1 2,4 Dimethylphenoxy Propan 2 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical, chemical, and biological properties. For (R)-1-(2,4-dimethylphenoxy)propan-2-amine, computational methods would be employed to explore the various spatial arrangements of its atoms resulting from rotation around its single bonds. The primary degrees of freedom would be the torsion angles of the propan-2-amine backbone and the orientation of the 2,4-dimethylphenoxy group relative to the rest of the molecule.

Theoretical chemists would utilize molecular mechanics or quantum mechanical calculations to systematically rotate key bonds and calculate the potential energy of each resulting conformation. Plotting the energy as a function of the dihedral angles generates a potential energy surface, which maps the energy landscapes of the molecule. The low-energy regions on this map correspond to stable conformations, or conformers, while the high-energy regions represent transition states between these conformers.

Studies on similar molecules, such as substituted ethanes and amphetamine derivatives, have shown that the relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For this compound, the interactions between the amine group, the methyl group on the chiral center, and the aromatic ring would be of particular interest.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Dihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)178.5°-65.2°0.0075.3
B-70.1°-68.9°1.2512.1
C175.3°177.8°2.502.0
D65.8°175.4°2.651.6

Note: This table presents hypothetical data based on typical energy differences and population distributions observed in conformational analyses of similar molecules.

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. Computational studies on this compound would involve solving the Schrödinger equation to determine the shapes and energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. Conversely, the energy of the LUMO is related to its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO is likely to be distributed across the aromatic ring. Understanding the distribution of these frontier orbitals would provide insight into how the molecule interacts with other chemical species.

Table 2: Calculated Frontier Orbital Energies for a Model Phenoxypropanamine

Molecular OrbitalEnergy (eV)Description
HOMO-8.95Primarily located on the amine nitrogen, indicating nucleophilic character.
LUMO1.23Distributed over the aromatic ring, indicating potential for electrophilic attack.
HOMO-LUMO Gap10.18Suggests a relatively stable molecule under normal conditions.

Note: This table contains representative data from computational studies on structurally similar amines.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it well-suited for elucidating reaction mechanisms. For the synthesis of this compound, DFT calculations could be used to model the entire reaction pathway, from reactants to products, through any intermediates and transition states.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Key Reaction Step

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Imine FormationKetone + Amine[TS_Imine]Imine + Water15.8
Imine Reduction (Catalyzed)Imine + H2 + Catalyst[TS_Reduction]Amine + Catalyst12.3

Note: This table provides hypothetical activation energies for key steps in a plausible synthetic route, based on DFT studies of similar reactions.

Chiral Recognition Mechanisms through Computational Modeling

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind the chromatographic separation of enantiomers. Computational modeling is an invaluable tool for understanding the non-covalent interactions that govern chiral recognition. acs.org

For this compound, computational models could be used to simulate its interaction with a chiral stationary phase (CSP) commonly used in High-Performance Liquid Chromatography (HPLC). These models would calculate the interaction energies between the (R)-enantiomer and the CSP, and compare them to the interaction energies of the (S)-enantiomer. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, allowing for separation.

These models can identify the specific interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that contribute to the differential binding. mdpi.com This understanding can aid in the development of more effective chiral separation methods.

Table 4: Hypothetical Interaction Energies for Enantiomers with a Chiral Selector

EnantiomerInteraction TypeInteraction Energy (kcal/mol)
This compoundHydrogen Bonding-5.2
π-π Stacking-3.1
Total Interaction Energy -8.3
(S)-1-(2,4-dimethylphenoxy)propan-2-amineHydrogen Bonding-4.8
π-π Stacking-2.5
Total Interaction Energy -7.3

Note: This table presents a simplified, hypothetical comparison of interaction energies to illustrate the principle of chiral recognition.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Stereochemical Assignment through Advanced NMR Techniques (e.g., Mosher's Method, Chiral Shift Reagents, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For chiral molecules, advanced NMR methods are essential to determine the absolute configuration.

Mosher's Method: This classic technique involves the derivatization of the primary amine of (R)-1-(2,4-dimethylphenoxy)propan-2-amine with a chiral derivatizing agent (CDA), such as the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms a pair of diastereomeric amides. The differing spatial arrangement of the substituents on the newly formed diastereomers leads to distinct chemical shifts (Δδ = δS - δR) for protons near the chiral center in the ¹H NMR spectrum. By analyzing these differences, the absolute configuration of the original amine can be determined. A novel method using a chiral α-fluorinated phenylacetic phenylselenoester as the CDA has also been developed, which allows for direct derivatization in an NMR tube and analysis via ¹⁹F NMR.

Chiral Shift Reagents (CSRs) and Chiral Solvating Agents (CSAs): These substances are used to differentiate enantiomers directly in the NMR tube without covalent derivatization.

Chiral Lanthanide Shift Reagents: Paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form transient diastereomeric complexes with the amine. This interaction induces large chemical shift separations between the signals of the two enantiomers, making them suitable for determining enantiomeric purity.

Chiral Solvating Agents: CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives form diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding) with the analyte. This association is often sufficient to cause separate resonance signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. For secondary amines, (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate has proven effective.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to determine the spatial proximity of atoms within a molecule. For the diastereomeric derivatives formed (e.g., with Mosher's acid), NOESY experiments can provide conformational information. By observing through-space correlations between the protons of the chiral auxiliary and the protons of the main molecule, the preferred conformation can be established, which supports the assignment of the absolute configuration.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides in Mosher's Method Analysis. The values are hypothetical, demonstrating the principle of chemical shift non-equivalence.
Proton near Chiral CenterChemical Shift (ppm) with (S)-MTPAChemical Shift (ppm) with (R)-MTPACalculated Difference (Δδ = δS - δR)
-CH(NH)-4.154.10+0.05
-CH₃1.251.28-0.03
-OCH₂-3.984.02-0.04

Vibrational Spectroscopy for Conformational and Bonding Insight (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. Density functional theory (DFT) calculations are often employed to aid in the assignment of complex vibrational spectra.

For this compound, the spectra would be characterized by vibrations of the primary amine, the ether linkage, the aromatic ring, and the aliphatic chain.

N-H Vibrations: As a primary amine (RNH₂), it is expected to show two N-H stretching bands in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹, and a broad N-H wagging band is expected between 910-665 cm⁻¹.

C-O-C Ether Vibrations: The asymmetric C-O-C stretching of the aryl-alkyl ether is anticipated to produce a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch would appear around 1075-1020 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations on the 2,4-disubstituted ring are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ range.

Aliphatic C-H Vibrations: Stretching and bending vibrations for the methyl and methylene (B1212753) groups of the propane (B168953) chain would be observed below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give rise to strong Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Primary Amine (-NH₂)N-H Bend (scissoring)1650 - 1580Medium-Strong
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1275 - 1200Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Aliphatic C-HC-H Stretch2980 - 2850Strong

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Separation Studies

Chiral chromatography is the cornerstone for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds and for performing preparative separations of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantioseparation. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For an amine like 1-(2,4-dimethylphenoxy)propan-2-amine (B12079729), CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or crown ethers could be effective. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. A novel CSP has been prepared for the enantioseparation of amino acid derivatives.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative. The analyte is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, and the difference in the stability of these complexes results in different elution times.

Table 3: Representative Chiral HPLC Data for the Analysis of a 1-(2,4-dimethylphenoxy)propan-2-amine Sample. The data is hypothetical, illustrating the separation of enantiomers.
EnantiomerRetention Time (min)Peak AreaPercentage (%)
(R)-enantiomer12.598500098.5
(S)-enantiomer14.2150001.5

Crystallographic Methods for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

The process involves growing a high-quality single crystal of the compound, which can be challenging. Often, a salt, such as the hydrochloride salt of this compound, is used as it may have better crystallization properties. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom in the crystal lattice.

To determine the absolute configuration of a light-atom molecule, anomalous dispersion effects must be carefully measured. The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer. A value near 1 indicates that the inverted structure is correct. If the molecule itself is difficult to crystallize, co-crystallization with a "crystallization chaperone" can be a successful strategy. The resulting structure not only confirms the absolute stereochemistry but also provides invaluable insight into the molecule's solid-state conformation and intermolecular interactions like hydrogen bonding.

Table 4: Hypothetical Crystallographic Data for this compound HCl.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 10.5 Å, b = 6.2 Å, c = 11.8 Å, β = 105°
Flack Parameter0.02(4)
R-factor0.035

Derivatization and Functionalization Strategies for Novel Chiral Scaffolds

Formation of Chiral Amides, Ureas, and Carbamates

The primary amine group of (R)-1-(2,4-dimethylphenoxy)propan-2-amine is a key site for derivatization through the formation of amides, ureas, and carbamates. These functional groups are prevalent in a vast number of biologically active molecules and functional materials.

Amide Bond Formation: Chiral amides can be readily synthesized from this compound by reacting it with a variety of acylating agents. A common and effective method involves the reaction with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net This reaction is typically carried out in an inert solvent like dichloromethane. Alternatively, carboxylic acids can be coupled with the amine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These methods are known for their mild conditions, which help in preserving the stereochemical integrity of the chiral center.

Carbamate (B1207046) Formation: Carbamates, which are esters of carbamic acid, can be prepared by reacting this compound with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, under basic conditions. nih.gov Modern methods also allow for the synthesis of carbamates through a three-component coupling of the amine, carbon dioxide, and an alkyl halide, a process that is considered more environmentally benign. organic-chemistry.orgnih.gov These reactions offer a way to install a variety of alkoxycarbonyl groups onto the nitrogen atom, yielding a range of chiral carbamate derivatives.

Table 1: Reagents for the Synthesis of Amide, Urea, and Carbamate Derivatives

Derivative Type Reagent Class Example Reagent Resulting Functional Group
Amide Acyl Chloride Acetyl chloride -NH-C(O)-CH₃
Amide Carboxylic Acid + Coupling Agent Benzoic acid + EDC -NH-C(O)-Ph
Urea Isocyanate Phenyl isocyanate -NH-C(O)-NH-Ph
Urea Phosgene (B1210022) Substitute N,N'-Carbonyldiimidazole (CDI) -NH-C(O)-NH-
Carbamate Chloroformate Benzyl chloroformate (Cbz-Cl) -NH-C(O)-O-CH₂-Ph
Carbamate Dicarbonate (B1257347) Di-tert-butyl dicarbonate (Boc₂O) -NH-C(O)-O-t-Bu

Synthesis of Chiral Imine and Oxazolidine (B1195125) Derivatives

Further functionalization of this compound can be achieved through the formation of imine and oxazolidine derivatives, which are valuable intermediates in organic synthesis.

Imine (Schiff Base) Formation: The primary amine of the title compound can undergo condensation with aldehydes or ketones to form chiral imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the imine. google.com The reaction can often be performed under mild conditions, including mechanochemical methods that are solvent-free, which can be advantageous from an environmental perspective. nih.gov The resulting chiral imines are versatile intermediates for the synthesis of other chiral amines and heterocyclic systems.

Oxazolidine Synthesis: Chiral oxazolidine derivatives can be synthesized from this compound, often through a multi-step process. One common route involves the initial formation of an imine, which can then undergo a cycloaddition reaction. For instance, the reaction of an imine with an epoxide can lead to the formation of an oxazolidine ring. Another approach is the reaction of the parent amine with an aldehyde to form a hemiaminal intermediate, which can then cyclize. organic-chemistry.org The synthesis of oxazolidines can also be achieved from the reaction of nitrones with alkenes. researchgate.net These heterocyclic scaffolds are important in medicinal chemistry and as chiral auxiliaries.

Table 2: Reactants for Imine and Potential Oxazolidine Synthesis

Derivative Type Reactant Class Example Reactant Intermediate/Product
Imine Aldehyde Benzaldehyde N-(1-(2,4-dimethylphenoxy)propan-2-yl) -1-phenylmethanimine
Imine Ketone Acetone N-(1-(2,4-dimethylphenoxy)propan-2-yl) propan-2-imine
Oxazolidine Imine + Epoxide (from above) + Propylene oxide Substituted Oxazolidine
Oxazolidine Amine + Aldehyde This compound + Formaldehyde Substituted Oxazolidine

Chelation and Coordination Chemistry with Metal Centers

Based on available scientific literature, there is a lack of specific research on the chelation and coordination chemistry of this compound with metal centers. The presence of the primary amine and the ether oxygen suggests potential for this compound to act as a bidentate ligand, but specific studies to confirm and characterize such metal complexes have not been identified.

Incorporation into Polymeric and Supramolecular Structures

There is currently no specific information in the scientific literature detailing the incorporation of this compound into polymeric or supramolecular structures. While primary amines are generally useful for incorporation into polymers, for example, through reaction with poly(acryloyl chloride), specific research applying this to the title compound has not been found. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-1-(2,4-dimethylphenoxy)propan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-dimethylphenol with epichlorohydrin to form an epoxide intermediate, followed by amination. Key challenges include optimizing pH (e.g., maintaining pH 5–6 during filtration to maximize yield) and selecting reducing agents (e.g., sodium cyanoborohydride for reductive amination). Harsh conditions are often required due to the low acidity of 2,4-dimethylphenol derivatives . Enantiomeric purity can be enhanced using chiral catalysts or enzymes like ω-transaminases .

Q. Which analytical techniques are most effective for characterizing this compound and verifying enantiomeric excess?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is standard for determining enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, helps confirm structural integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For offline ee determination, derivatization with chiral reagents (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine) is effective .

Advanced Research Questions

Q. How can biocatalytic methods (e.g., ω-transaminases) improve enantioselective synthesis compared to traditional chemical approaches?

  • Methodological Answer : Immobilized enzyme reactors (IMERs) using (R)-selective ω-transaminases (e.g., ATA-117) enable efficient dynamic kinetic resolution (DKR). This method avoids harsh reagents and achieves higher enantiomeric purity (e.g., 84–99% ee) by leveraging stereospecific transamination. Key parameters include amino donor selection (e.g., isopropylamine) and pH/temperature optimization. Computational enzyme engineering (e.g., substrate docking simulations) further refines activity .

Q. What computational strategies predict the biological activity of this compound, particularly its interaction with adrenergic receptors?

  • Methodological Answer : Molecular docking tools (e.g., AutoDock4) model ligand-receptor interactions by simulating binding affinities and conformations. Flexible sidechain docking is critical for studying α₁-adrenoceptor antagonism, a mechanism linked to antihypertensive effects. Density functional theory (DFT) calculations assess electronic properties influencing receptor modulation. Comparative studies with mexiletine, a structural analog, provide insights into substituent effects on activity .

Q. How do structural modifications (e.g., substituent position on the phenoxy ring) alter pharmacological properties?

  • Methodological Answer : Replace the 2,4-dimethyl groups with electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) substituents to study structure-activity relationships (SAR). For example, 4-methoxy analogs show bronchodilatory activity via β₂-adrenoceptor agonism, while 2,6-dimethyl derivatives (e.g., mexiletine) target sodium channels. In vitro assays (e.g., receptor binding and functional cAMP assays) quantify these effects .

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, enzymatic methods may underperform in non-aqueous media, while traditional routes degrade acid-sensitive intermediates. Cross-validation using orthogonal techniques (e.g., comparing HPLC and GC-MS results) ensures data reliability. Meta-analyses of published protocols highlight reproducibility gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.